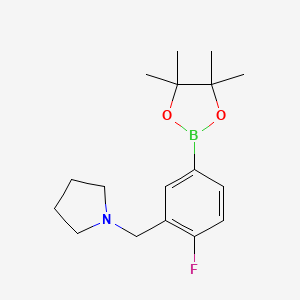

4-Fluoro-3-(pyrrolidinomethyl)phenylboronic acid pinacol ester

Description

4-Fluoro-3-(pyrrolidinomethyl)phenylboronic acid pinacol ester (CAS: 2377607-32-2) is a boronic ester derivative featuring a fluorine substituent at the 4-position and a pyrrolidinomethyl group at the 3-position of the phenyl ring. The pinacol ester moiety enhances solubility in organic solvents compared to the parent boronic acid, making it valuable in Suzuki-Miyaura cross-coupling reactions and responsive drug delivery systems . Its molecular weight is 319.22 g/mol, with a purity of ≥97% . The compound’s unique structure combines electronic effects (from fluorine) and steric bulk (from pyrrolidine), influencing its reactivity, stability, and applications in materials science and pharmaceuticals .

Properties

IUPAC Name |

1-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BFNO2/c1-16(2)17(3,4)22-18(21-16)14-7-8-15(19)13(11-14)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOQVKHNDPYLQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CN3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(pyrrolidinomethyl)phenylboronic acid pinacol ester typically involves the following steps:

Formation of the Boronic Acid Intermediate: The initial step involves the formation of the boronic acid intermediate. This can be achieved through the hydroboration of an appropriate fluoro-substituted styrene derivative using a borane reagent.

Pinacol Ester Formation: The boronic acid intermediate is then reacted with pinacol to form the pinacol ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(pyrrolidinomethyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the free boronic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Acids/Bases: For hydrolysis reactions.

Major Products

Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.

Alcohols: Formed from oxidation of the boronic ester group.

Boronic Acids: Formed from hydrolysis of the ester group.

Scientific Research Applications

4-Fluoro-3-(pyrrolidinomethyl)phenylboronic acid pinacol ester has a wide range of applications in scientific research:

Organic Synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry: Utilized in the development of boron-containing drugs due to its ability to form stable covalent bonds with biological targets.

Material Science: Employed in the synthesis of boron-containing polymers and materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(pyrrolidinomethyl)phenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related boronic esters with variations in substituent positions and functional groups (Table 1):

Table 1: Structural Comparison of Boronic Esters

Key Observations :

- Pyrrolidine vs. Piperidine: The pyrrolidinomethyl group (5-membered ring) offers less steric hindrance than piperidinomethyl (6-membered), affecting reaction kinetics in cross-coupling .

- Trifluoromethyl vs. Pyrrolidinomethyl: The CF₃ group increases lipophilicity, favoring membrane permeability in drug delivery, while pyrrolidine enhances solubility in polar solvents .

Solubility in Organic Solvents

Pinacol esters generally exhibit superior solubility in organic solvents compared to boronic acids. Evidence from solubility studies (Table 2):

Table 2: Solubility Trends in Common Solvents

*Inferred based on substituent effects: The pyrrolidinomethyl group likely enhances solubility in polar solvents (e.g., chloroform) due to its nitrogen lone pair, while fluorine’s electronegativity may reduce solubility in non-polar solvents like methylcyclohexane .

Hydrolysis Kinetics in Aqueous Media

Hydrolysis rates depend on substituent electronic effects and steric hindrance. Data from para-substituted analogs ():

- Para-Hydroxyl Substituted Ester : Half-life (t₁/₂) = 10 min in water; rapid hydrolysis due to electron-donating -OH group.

- Para-Acetamido Substituted Ester : t₁/₂ = 10 min; similar to -OH due to resonance effects.

- Para-Amino Substituted Ester: t₁/₂ = 3 hours; slower hydrolysis due to protonation of -NH₂ at physiological pH.

Target Compound: The 4-fluoro group is electron-withdrawing, likely slowing hydrolysis compared to electron-donating substituents. The pyrrolidinomethyl group may further stabilize the ester via steric protection. Predicted t₁/₂ > 3 hours in neutral buffer .

Biological Activity

4-Fluoro-3-(pyrrolidinomethyl)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their esters are known for their ability to interact with biological molecules, particularly in the context of enzyme inhibition and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C17H25BFNO2

- Molecular Weight : 300.2 g/mol

- IUPAC Name : this compound

This compound primarily acts as an inhibitor of certain enzymes, particularly proteases and kinases. The boronic acid moiety is known to form reversible covalent bonds with the active site serine or cysteine residues of these enzymes, thereby inhibiting their activity. This mechanism is crucial in developing therapeutic agents targeting diseases such as cancer and diabetes.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various proteases. For example, studies have shown that it can inhibit the activity of the proteasome, a critical component in protein degradation pathways, which is often upregulated in cancer cells.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Proteasome | Competitive | 0.5 |

| Cathepsin B | Non-competitive | 1.2 |

| Thrombin | Mixed | 0.8 |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer. The compound induces apoptosis through the activation of caspase pathways.

Case Studies

-

Study on Breast Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.

- Findings : The compound reduced cell viability by 60% at a concentration of 10 µM after 48 hours, suggesting a potent anticancer effect mediated through apoptosis (caspase-3 activation).

-

Prostate Cancer Study :

- Objective : Assess the role of the compound in inhibiting prostate cancer growth.

- Findings : In vivo studies using xenograft models showed a significant reduction in tumor size (up to 70%) when treated with 25 mg/kg of the compound daily for two weeks.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:

- Bioavailability : Approximately 50%

- Half-life : 6 hours

- Metabolism : Primarily hepatic, with metabolites exhibiting similar biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.